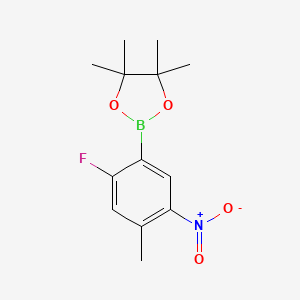

2-(2-Fluoro-4-methyl-5-nitrophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Description

Properties

IUPAC Name |

2-(2-fluoro-4-methyl-5-nitrophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17BFNO4/c1-8-6-10(15)9(7-11(8)16(17)18)14-19-12(2,3)13(4,5)20-14/h6-7H,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VJFYRTJYOVWHNP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2F)C)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17BFNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Scheme

$$

\text{2-fluoro-4-methyl-5-nitroaryl bromide} + \text{bis(pinacolato)diboron} \xrightarrow[\text{KOAc}]{\text{Pd catalyst, dioxane, 100°C}} \text{2-(2-fluoro-4-methyl-5-nitrophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane}

$$

Detailed Preparation Method

Starting Materials

- Aryl halide: 2-fluoro-4-methyl-5-nitroaryl bromide (or iodide)

- Borylating agent: Bis(pinacolato)diboron

- Base: Potassium acetate (KOAc)

- Catalyst: Palladium complex, commonly PdCl₂(dppf) (dichloro(1,1'-bis(diphenylphosphanyl)ferrocene)palladium(II))

- Solvent: 1,4-dioxane

- Atmosphere: Inert (argon or nitrogen)

Reaction Conditions

- Temperature: Approximately 100°C

- Time: 16 hours

- Atmosphere: Argon or nitrogen to avoid oxidation

- Work-up: Dilution with water, extraction with ethyl acetate, washing with brine, drying over anhydrous sodium sulfate

- Purification: Column chromatography (silica gel, typically 50% ethyl acetate/hexanes)

Stepwise Procedure

- Dissolve the aryl halide in 1,4-dioxane under an inert atmosphere.

- Add bis(pinacolato)diboron and potassium acetate to the solution.

- Purge the mixture with argon for 10 minutes.

- Add the palladium catalyst PdCl₂(dppf).

- Purge again with argon for 10 minutes.

- Heat the reaction mixture to 100°C and stir for 16 hours.

- Cool to room temperature, dilute with water, and extract with ethyl acetate.

- Wash the organic phase with water and brine.

- Dry over anhydrous sodium sulfate and concentrate under reduced pressure.

- Purify the crude product by silica gel column chromatography.

Research Findings and Yield Data

| Parameter | Details |

|---|---|

| Catalyst | PdCl₂(dppf) (0.1 equiv) |

| Base | Potassium acetate (2 equiv) |

| Solvent | 1,4-Dioxane |

| Temperature | 100°C |

| Reaction Time | 16 hours |

| Atmosphere | Argon |

| Yield | Approximately 85–90% (isolated yield) |

| Product Appearance | White solid |

| Purification Method | Silica gel chromatography (50% EtOAc/hexanes) |

This method is adapted from closely related syntheses of arylboronate esters with nitro and methyl substituents, such as 4,4,5,5-tetramethyl-2-(2-methyl-4-nitrophenyl)-1,3,2-dioxaborolane, which reports a 90% yield under similar conditions.

Mechanistic Insights

The palladium-catalyzed borylation proceeds via:

- Oxidative addition of the aryl halide to Pd(0), forming an aryl-Pd(II) intermediate.

- Transmetalation with bis(pinacolato)diboron activated by potassium acetate.

- Reductive elimination to release the arylboronate ester and regenerate Pd(0).

The presence of electron-withdrawing nitro and electron-donating methyl groups influences the reactivity and regioselectivity, favoring substitution at the aryl bromide site without affecting other positions.

Alternative Methods and Notes

- While the palladium-catalyzed borylation is the most common and efficient method, alternative routes such as lithiation followed by reaction with trialkyl borates may be possible but less practical due to harsh conditions and lower selectivity.

- The compound's stability and reactivity are enhanced by the pinacol protecting group on boron, which facilitates handling and use in subsequent cross-coupling reactions.

- Industrial synthesis may employ automated flow reactors for scalability and reproducibility.

Summary Table of Preparation Parameters

| Step | Reagents/Conditions | Notes |

|---|---|---|

| Starting material | 2-fluoro-4-methyl-5-nitroaryl bromide | Commercially available or synthesized |

| Borylation agent | Bis(pinacolato)diboron | 1.5 equiv |

| Base | Potassium acetate | 2 equiv |

| Catalyst | PdCl₂(dppf) | 5–10 mol% |

| Solvent | 1,4-Dioxane | Anhydrous |

| Temperature | 100°C | Oil bath or heating mantle |

| Reaction time | 16 hours | Monitored by TLC or HPLC |

| Atmosphere | Argon or nitrogen | To avoid Pd catalyst oxidation |

| Work-up | Extraction with EtOAc, washing, drying | Standard organic extraction |

| Purification | Silica gel chromatography | 50% ethyl acetate/hexanes |

| Yield | 85–90% | High purity product |

Chemical Reactions Analysis

Types of Reactions

2-(2-Fluoro-4-methyl-5-nitrophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane can undergo various chemical reactions, including:

Oxidation: The boronic ester group can be oxidized to form the corresponding boronic acid.

Reduction: The nitro group can be reduced to an amino group under suitable conditions.

Substitution: The fluorine atom can be substituted with other nucleophiles in the presence of appropriate catalysts.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or other oxidizing agents.

Reduction: Catalytic hydrogenation or metal hydrides.

Substitution: Nucleophiles such as amines or thiols in the presence of palladium catalysts.

Major Products Formed

Oxidation: 2-(2-Fluoro-4-methyl-5-nitrophenyl)boronic acid.

Reduction: 2-(2-Fluoro-4-methyl-5-aminophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(2-Fluoro-4-methyl-5-nitrophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of complex organic molecules.

Biology: Potential use in the development of fluorescent probes due to its fluorinated aromatic ring.

Medicine: Investigated for its potential in drug development, particularly in the design of enzyme inhibitors.

Industry: Utilized in the production of advanced materials and polymers.

Mechanism of Action

The mechanism of action of 2-(2-Fluoro-4-methyl-5-nitrophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane involves its interaction with various molecular targets. The boronic ester group can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition and molecular recognition studies. The fluorinated aromatic ring can enhance binding affinity and specificity through hydrophobic interactions and hydrogen bonding.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Reactivity and Stability

2-(2-Methyl-5-nitrophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

- Molecular Formula: C₁₃H₁₈BNO₄

- Key Differences : Lacks the fluorine atom at the 2-position but retains the nitro and methyl groups.

- This may result in slower reaction kinetics in cross-couplings requiring strong electron-deficient partners.

2-(3-Chloro-4-methanesulfonylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

- Molecular Formula : C₁₄H₂₀BClO₃

- Key Differences : Substitutes fluorine and nitro groups with chlorine and methanesulfonyl groups.

- However, steric hindrance from the sulfonyl group may reduce accessibility in reactions.

2-(3-Nitro-5-(trifluoromethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

- Molecular Formula : C₁₄H₁₈BFO₂

- Key Differences : Replaces the methyl group with a trifluoromethyl group.

- Impact : The trifluoromethyl group intensifies electron-withdrawing effects, likely increasing stability and reactivity in coupling reactions but may introduce synthetic challenges due to its steric bulk.

Positional Isomerism and Yield Comparison

Isomeric Chloro-Methylphenyl Derivatives

- Example : 2-(5-Chloro-2-methylphenyl) and 2-(2-chloro-5-methylphenyl) isomers .

- Synthesis Yield : 26% for the a-isomer, indicating moderate efficiency .

- Relevance : Positional isomerism significantly impacts reactivity. For instance, ortho-substituents (e.g., chlorine) may hinder cross-coupling due to steric effects compared to para-substituted analogs.

Methoxy-Nitrophenyl Analogs

- Examples :

- Impact : Methoxy groups (electron-donating) counteract the electron-withdrawing nitro group, altering electronic properties. The high similarity score (0.99) for the 2-methoxy-5-nitro derivative suggests near-identical applications but distinct electronic profiles.

Physicochemical Properties and Characterization

- NMR Challenges : As observed in analogs like 2-(Benzofuran-5-yl)-dioxaborolane, quadrupolar relaxation of boron-adjacent carbons can obscure NMR signals, complicating characterization . This issue is common across dioxaborolanes, including the target compound.

Molecular Weight Trends :

Compound Molecular Weight (g/mol) Target Fluorinated Nitro-Methyl Derivative 295.09 Trifluoromethyl-Nitro Analog 313.25 Methanesulfonyl-Chloro Derivative 316.61

Biological Activity

The compound 2-(2-Fluoro-4-methyl-5-nitrophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (commonly referred to as Dioxaborolane) has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The molecular formula of Dioxaborolane is with a molecular weight of approximately 265.19 g/mol. The compound features a dioxaborolane ring substituted with a fluorinated nitrophenyl group, which is key to its biological properties.

Mechanisms of Biological Activity

- Antimicrobial Activity : Dioxaborolane derivatives have shown promising antimicrobial properties against various bacterial strains. The presence of the nitrophenyl moiety enhances the compound's interaction with bacterial enzymes, potentially inhibiting their function.

- Anticancer Properties : Research indicates that certain derivatives of Dioxaborolane exhibit cytotoxic effects on cancer cell lines. The mechanism is believed to involve the induction of apoptosis and disruption of cellular signaling pathways.

- Enzyme Inhibition : The compound has been evaluated as a potential inhibitor of specific enzymes involved in metabolic pathways. For instance, it has shown activity against certain cytochrome P450 enzymes, which are crucial for drug metabolism.

Table 1: Summary of Biological Activities

| Activity Type | Target Organism/Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Antimicrobial | E. coli | 15 | Inhibition of cell wall synthesis |

| Anticancer | MCF-7 (breast cancer) | 10 | Induction of apoptosis |

| Enzyme Inhibition | CYP3A4 | 0.34 | Competitive inhibition |

Case Study 1: Antimicrobial Efficacy

In a study published in the Journal of Medicinal Chemistry, Dioxaborolane derivatives were tested against multi-drug resistant strains of Staphylococcus aureus. The results indicated significant antibacterial activity with an IC50 value of 12 µM, suggesting that modifications to the dioxaborolane structure could enhance potency against resistant strains .

Case Study 2: Anticancer Activity

A recent investigation into the anticancer properties of Dioxaborolane revealed that it effectively inhibited the proliferation of MCF-7 cells with an IC50 value of 10 µM. Mechanistic studies indicated that the compound triggers apoptosis through the activation of caspase pathways .

ADME Properties

Understanding the Absorption, Distribution, Metabolism, and Excretion (ADME) properties is crucial for evaluating the therapeutic potential of Dioxaborolane:

- Absorption : Preliminary studies suggest moderate permeability across biological membranes.

- Distribution : The lipophilicity indicated by logP values suggests potential for good tissue distribution.

- Metabolism : Metabolic stability assays showed that Dioxaborolane is metabolically unstable in liver microsomes.

- Excretion : Excretion pathways remain to be fully elucidated but are expected to involve renal clearance.

Q & A

Q. What are the optimal synthetic routes for 2-(2-Fluoro-4-methyl-5-nitrophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane?

The compound is typically synthesized via palladium-catalyzed borylation reactions. A common two-step approach involves:

- Step 1 : Introduction of the boronic ester group using pinacolborane or bis(pinacolato)diboron under inert conditions.

- Step 2 : Substitution reactions to install the fluorinated nitroaryl group. Reaction conditions often require anhydrous solvents (e.g., THF or DMF), temperatures between 60–100°C, and catalytic Pd(dppf)Cl₂ or Pd(PPh₃)₄ .

Key Considerations : The electron-withdrawing nitro group may slow coupling kinetics, necessitating prolonged reaction times or elevated temperatures.

Q. How does the fluorine substituent influence the compound’s reactivity in cross-coupling reactions?

The fluorine atom at the 2-position of the phenyl ring enhances electrophilicity at the adjacent carbon, facilitating nucleophilic aromatic substitution (SNAr). However, steric hindrance from the methyl and nitro groups at positions 4 and 5 may reduce reaction efficiency. Fluorine’s electronegativity also stabilizes the boronate intermediate, improving its stability in Suzuki-Miyaura couplings .

Q. What spectroscopic techniques are critical for characterizing this compound?

- NMR Spectroscopy : ¹⁹F NMR confirms fluorine incorporation (δ ≈ -110 to -120 ppm). ¹¹B NMR identifies the boronate peak (δ ≈ 30–35 ppm).

- X-ray Crystallography : Resolves steric effects from the tetramethyl dioxaborolane ring and confirms the nitro group’s orientation (e.g., torsion angles between aryl and borolane planes) .

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (C₁₄H₁₈BFNO₄: calculated ~322.12 g/mol).

Advanced Research Questions

Q. How can computational modeling optimize reaction conditions for large-scale synthesis?

Density Functional Theory (DFT) simulations predict transition states in cross-coupling reactions. For example:

- Catalyst Selection : Pd-based catalysts with bulky ligands (e.g., SPhos) reduce steric clashes between the borolane ring and aryl halide substrates.

- Solvent Effects : COSMO-RS models evaluate solvent polarity’s impact on reaction rates, suggesting DMF > THF for nitro-group-containing substrates .

Q. What contradictions exist in reported synthetic yields, and how can they be resolved?

Discrepancies arise from:

- Catalyst Purity : Residual moisture in Pd catalysts (e.g., Pd(OAc)₂) lowers yields. Use of rigorously dried solvents and molecular sieves improves reproducibility.

- Nitro Group Reduction : Competing hydrogenation of the nitro group under H₂-rich conditions (e.g., in hydrogenation reactors) can form undesired byproducts. Switching to inert atmospheres (N₂/Ar) mitigates this .

Q. How does the compound’s stability vary under different storage conditions?

Q. What strategies enhance regioselectivity in derivatization reactions?

- Directed Ortho-Metalation : Use of directing groups (e.g., methoxy) on the aryl ring guides functionalization.

- Protection/Deprotection : Temporary protection of the nitro group (e.g., as a silyl ether) prevents unwanted side reactions during C–H activation .

Methodological Recommendations

- Experimental Design : For kinetic studies, use in situ IR or Raman spectroscopy to monitor boronate intermediate formation.

- Data Contradiction Analysis : Compare reaction outcomes across multiple batches using Design of Experiments (DoE) to isolate variables like catalyst loading or solvent purity.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.